4-Ethyl-2-fluorobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C9H8FNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 |
InChI Key |
JTASFFBAPPTNHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)F |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2 Fluorobenzo D Oxazole and Analogous Fluorinated and Alkyl Substituted Benzo D Oxazoles
Cyclization Reactions Utilizing ortho-Aminophenol Precursors
The primary and most versatile approach to synthesizing the benzoxazole (B165842) framework involves the intramolecular cyclization of ortho-aminophenol derivatives. rsc.orgchemicalbook.com This strategy hinges on the condensation of the amino and hydroxyl groups of the o-aminophenol with a two-electron electrophilic carbon source, which ultimately becomes the C2 atom of the benzoxazole ring. A general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by a cyclization/dehydration step to yield the aromatic heterocycle. rsc.org The breadth of this approach is demonstrated by the wide variety of co-reactants and catalytic systems that have been successfully employed. rsc.orgnih.gov
Condensation with Carboxylic Acids and Derivatives
The direct condensation of o-aminophenols with carboxylic acids and their more reactive derivatives, such as acyl chlorides, is a fundamental and widely used method for preparing 2-substituted benzoxazoles. thieme-connect.comjocpr.com This reaction typically requires harsh conditions, such as high temperatures, and the use of dehydrating agents or catalysts to facilitate the cyclization.
Polyphosphoric acid (PPA) is a classic reagent in this context, often serving as both the catalyst and the solvent, driving the reaction towards the product by absorbing the water generated. ijpbs.comresearchgate.net For instance, heating 2,4-diaminophenol (B1205310) with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butyl-phenyl)-benzoxazole. ijpbs.com Similarly, the reaction between o-aminophenol and various carboxylic acids in the presence of tin(II) chloride in dioxane at 180°C has been shown to afford the corresponding 2-substituted benzoxazoles in good yields. jocpr.com
More contemporary methods have focused on milder conditions and more efficient catalysts. Methanesulphonic acid has been identified as a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol (B121084) and acid chlorides. jocpr.com Microwave-assisted synthesis using Lawesson's reagent provides an efficient, solvent-free route from carboxylic acids. organic-chemistry.org Furthermore, propylphosphonic anhydride (B1165640) under microwave irradiation also facilitates the cyclization of o-aminophenol with carboxylic acids. ijpbs.com An eco-friendly protocol utilizes a dual acidic (Hf-BTC) catalyst for the reaction of o-aminophenol with benzoyl chloride under microwave irradiation in solvent-free conditions, achieving yields between 30-85%. rsc.org
Table 1: Examples of Benzoxazole Synthesis from Carboxylic Acids and Derivatives
| o-Aminophenol Derivative | Carboxylic Acid/Derivative | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminophenol | Hydroxybenzoic acids | PPA | 2-(Hydroxyphenyl)benzoxazoles | N/A | mdpi.com |
| 2-Aminophenol | Benzoyl chloride | Hf-BTC, Microwave, 120°C | 2-Phenylbenzoxazole | 30-85 | rsc.org |
| 2-Aminophenol | Aromatic/Aliphatic Carboxylic Acids | Lawesson's reagent, Microwave | 2-Substituted Benzoxazoles | Good | organic-chemistry.org |
Reactions with Aldehydes and Ketones
The condensation of o-aminophenols with aldehydes is another cornerstone of benzoxazole synthesis, typically proceeding through an intermediate Schiff base which then undergoes oxidative cyclization. rsc.orgnih.gov A vast array of catalysts has been developed to promote this transformation under increasingly mild and green conditions.
Traditional methods may employ systems like KMnO4/acetic acid. ijpbs.com However, modern catalysis has introduced more efficient and reusable alternatives. Samarium triflate has been used as a reusable acid catalyst in an aqueous medium. organic-chemistry.org A Brønsted acidic ionic liquid gel has been shown to be a highly effective heterogeneous catalyst for the reaction between various o-aminophenols and aromatic aldehydes under solvent-free conditions at 130°C, with yields often exceeding 90%. acs.org For example, the reaction of 2-amino-4-chlorophenol (B47367) with 4-methylbenzaldehyde (B123495) using this catalyst gives the corresponding benzoxazole in 94% yield. acs.org
Other notable catalytic systems include:
Fly ash: Used as a green, heterogeneous catalyst in toluene (B28343) at 110°C. nih.gov
CeCl3/NaI: Employs O2 as the oxidant in toluene at 100°C. researchgate.net
Magnetic Ionic Liquid (LAIL@MNP): Allows for solvent-free synthesis under ultrasound irradiation at 70°C, with the catalyst being easily recoverable. nih.gov
TiO2–ZrO2: A composite catalyst that enables rapid reactions (15-25 min) at 60°C in acetonitrile (B52724) with high yields (83-93%). nih.gov
N-Heterocyclic Carbenes (NHCs): Catalyze the intramolecular cyclization of aldimines formed in situ from o-aminophenols and aromatic aldehydes under mild conditions. organic-chemistry.org
Reactions with ketones, particularly β-diketones, also provide a route to 2-substituted benzoxazoles. A combined catalyst system of a Brønsted acid and copper(I) iodide has been shown to be effective for the cyclization of o-aminophenols with β-diketones, tolerating various substituents on the aminophenol ring. organic-chemistry.orgacs.org
Table 2: Catalytic Systems for Benzoxazole Synthesis from Aldehydes
| o-Aminophenol Derivative | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Aminophenol | Benzaldehyde | BAIL gel, 130°C, solvent-free | 98 | acs.org |
| 2-Amino-4-chlorophenol | 4-Fluorobenzaldehyde | BAIL gel, 130°C, solvent-free | 92 | acs.org |
| 2-Aminophenol | Benzaldehyde | LAIL@MNP, Ultrasound, 70°C | 82 | nih.gov |
| 2-Aminophenol | Aromatic aldehydes | TiO2–ZrO2, Acetonitrile, 60°C | 83-93 | nih.gov |
Approaches Involving Amides and Nitriles
Amides and nitriles serve as effective precursors for the C2 unit of the benzoxazole ring. A recently developed method involves the reaction of tertiary amides with o-aminophenols, activated by triflic anhydride (Tf2O) and 2-fluoropyridine. nih.gov This cascade reaction proceeds through an activated amidinium salt intermediate, followed by nucleophilic attack by the aminophenol, intramolecular cyclization, and elimination to furnish the 2-substituted benzoxazole in good to excellent yields under mild conditions. nih.gov This method demonstrates broad substrate tolerance, accommodating alkyl- and halogen-substituted o-aminophenols. nih.gov
The reaction of o-aminophenols with nitriles, often catalyzed by transition metals, provides another direct route. Copper(II) trifluoromethanesulfonate (B1224126) has been used as an efficient catalyst for the heteroannulation of both aryl and alkyl nitriles with o-aminophenols. researchgate.net
Cyanating agents also fall under this category. The reaction of o-aminophenols with the non-hazardous cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), activated by a Lewis acid like BF3·Et2O, affords 2-aminobenzoxazoles. nih.govacs.org The proposed mechanism involves Lewis acid activation of the cyano group, facilitating nucleophilic attack by the amino group of the o-aminophenol, followed by cyclization. nih.govacs.org This avoids the use of highly toxic cyanogen (B1215507) bromide, a more traditional reagent for this transformation. ijpbs.comnih.gov
Strategies Employing Alkynes and Styrene Derivatives
The use of alkynes and their derivatives as precursors for the C2-substituent of benzoxazoles represents a modern and atom-economical approach. A mild and efficient procedure involves the palladium chloride-catalyzed reaction of o-aminophenol with terminal alkynes. researchgate.net This method features the cleavage of the carbon-carbon triple bond and the formation of C-O and C-N bonds in a single step. researchgate.net
Styrene derivatives can also be employed. A sequential one-pot procedure for synthesizing 2-styryl benzoxazoles starts from vinyl bromides. organic-chemistry.org The process involves an initial aminocarbonylation with an o-aminophenol as the nucleophile, followed by an acid-mediated ring closure to generate the final heterocyclic product with a broad substrate scope and good yields. organic-chemistry.org
Isothiocyanate-Mediated Cyclizations
Isothiocyanates are valuable reagents for the synthesis of 2-aminobenzoxazole (B146116) derivatives. The reaction proceeds via an initial condensation between the o-aminophenol and the isothiocyanate to form a thiourea (B124793) intermediate. nih.govresearchgate.net This intermediate is then induced to cyclize, typically through an oxidative cyclodesulfurization process.
Several methods have been developed to effect this transformation. An iodine-mediated oxidative cyclodesulfurization provides an inexpensive and effective route. nih.gov A proposed mechanism suggests that a base-promoted oxidative iodination of the thiourea intermediate is followed by cyclization to form a new C-O bond, and subsequent elimination affords the 2-aminobenzoxazole. nih.gov Another approach uses elemental sulfur to mediate the cyclization of o-aminophenols and aryl isothiocyanates in an environmentally friendly solvent system like ethanol (B145695)/water under mild conditions. researchgate.net This protocol is metal-free and highly scalable. researchgate.net Additionally, triphenylbismuth (B1683265) dichloride has been shown to promote the successful cyclodesulfurization of the thiourea intermediates under mild conditions with short reaction times. researchgate.net
ortho-Functionalized Aniline (B41778) Pathways (e.g., N-Deprotonation–O-SNAr Cyclization)
An alternative to building the oxazole (B20620) ring onto an existing o-aminophenol is to form it from a pre-functionalized aniline derivative where the phenol (B47542) oxygen is replaced by a leaving group. A key example is the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization. mdpi.comdntb.gov.ua
In this strategy, anilides derived from o-haloaromatics (e.g., 2-fluorobenzaldehydes) are used as precursors. mdpi.comdntb.gov.ua The anilide is subjected to deprotonation at the nitrogen atom using a base like potassium carbonate in an anhydrous solvent such as DMF. The resulting delocalized anion then undergoes an intramolecular nucleophilic attack from the amide oxygen onto the carbon bearing the halogen, displacing it and forming the oxazole ring. mdpi.comdntb.gov.ua
The efficiency of this cyclization is highly dependent on the electronic nature of the aromatic ring undergoing substitution. The presence of electron-withdrawing groups (e.g., nitro, cyano) on the SNAr acceptor ring activates it towards nucleophilic attack and allows the reaction to proceed at lower temperatures. mdpi.comdntb.gov.ua For instance, anilides with a nitro group can cyclize at 90°C, whereas those with a less potent trifluoromethyl group may require temperatures up to 130°C. mdpi.comdntb.gov.ua This method provides high yields of benzoxazoles and represents a powerful alternative pathway, particularly for structures where the corresponding o-aminophenol might be less accessible. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4-Ethyl-2-fluorobenzo[d]oxazole |
| 2-(Hydroxyphenyl)benzoxazole |
| 2-Phenylbenzoxazole |
| 2-Substituted Benzoxazoles |
| 5-Amino-2-(4-tert-butyl-phenyl)-benzoxazole |
| 2-Amino-4-chlorophenol |
| 4-Methylbenzaldehyde |
| 4-Fluorobenzaldehyde |
| 2-Aminobenzoxazole |
| N-cyano-N-phenyl-p-toluenesulfonamide |
| Cyanogen bromide |
| 2-Styryl benzoxazole |
| N-phenyl-1,3-benzoxazol-2-amine |
| 2-Fluorobenzaldehyde |
| o-Aminophenol |
| Carboxylic Acids |
| Acyl chlorides |
| Polyphosphoric acid (PPA) |
| p-tert-Butyl benzoic acid |
| 2,4-Diaminophenol |
| Tin(II) chloride |
| Methanesulphonic acid |
| Lawesson's reagent |
| Propylphosphonic anhydride |
| Hf-BTC |
| Aldehydes |
| Ketones |
| KMnO4 |
| Samarium triflate |
| Brønsted acidic ionic liquid gel |
| Fly ash |
| CeCl3 |
| NaI |
| Magnetic Ionic Liquid (LAIL@MNP) |
| TiO2–ZrO2 |
| N-Heterocyclic Carbenes (NHCs) |
| β-Diketones |
| Copper(I) iodide |
| Amides |
| Nitriles |
| Triflic anhydride (Tf2O) |
| 2-Fluoropyridine |
| Copper(II) trifluoromethanesulfonate |
| BF3·Et2O |
| Alkynes |
| Styrene Derivatives |
| Palladium chloride |
| Vinyl bromides |
| Isothiocyanates |
| Thiourea |
| Iodine |
| Elemental sulfur |
| Triphenylbismuth dichloride |
| Anilides |
| Potassium carbonate |
| DMF |
| Trifluoromethyl group |
| Nitro group |
Advanced Catalytic Approaches in Benzo[d]oxazole Synthesis
The synthesis of benzo[d]oxazoles, including fluorinated and alkyl-substituted analogues, has been significantly advanced through the development of sophisticated catalytic systems. These methods offer improvements in efficiency, selectivity, and substrate scope over traditional synthetic routes.
Metal-Catalyzed Oxidative Cyclization Reactions
Metal-catalyzed oxidative cyclization reactions have become a cornerstone for the construction of the benzo[d]oxazole core. These transformations typically involve the formation of a C-O bond and a C=N bond in a single operation, often through a cascade process. Various transition metals have been employed to catalyze these reactions, each offering unique advantages.
Copper catalysts are widely utilized in the synthesis of benzo[d]oxazoles due to their low cost and versatile reactivity. An efficient method for synthesizing functionalized benzo[d]oxazoles involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol. nih.gov This process uses air as the terminal oxidant and has a high tolerance for various functional groups. nih.gov The presence of a directing group at the meta position of the starting material can significantly improve the reaction's efficacy, leading to the selective production of 7-substituted benzo[d]oxazoles under mild conditions. nih.gov
Another copper-catalyzed approach involves the hydroamination of alkynones with 2-aminophenols. This method yields a wide variety of functionalized benzo[d]oxazole derivatives in good yields. Mechanistic studies suggest that the reaction proceeds through a copper-catalyzed hydroamination of the alkynone, followed by an intramolecular cyclization of the resulting β-iminoketone and subsequent elimination promoted by the copper catalyst. rsc.org
The following table summarizes representative examples of copper-catalyzed benzoxazole synthesis:
| Catalyst | Reactants | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(II) | 2-Aminophenol, Aldehyde | Air | Dichlorobenzene | 160 | High | nih.gov |
| Cu Catalyst | Alkynone, 2-Aminophenol | - | - | - | Good | rsc.org |
| Cu₂O | 2-Aminophenol, Aryl Aldehyde | - | DMSO | Room Temp | 70-95 | rsc.org |
Palladium catalysts have proven to be highly effective for the synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process, a strategy that is analogous to benzoxazole synthesis. acs.org This method employs a catalytic system of palladium(II), copper(I), and tetrabutylammonium (B224687) bromide to produce a variety of substituted benzothiazoles in high yields with good functional group tolerance. acs.org A similar palladium-catalyzed approach for benzoxazole synthesis involves the carbonylation and condensation of aromatic halides and o-aminophenols. acs.org
Research has also demonstrated the synthesis of 2,3-disubstituted indoles through the electrophilic cyclization of N,N-dimethyl-o-alkynylanilines with arylsiloxanes using a [Pd(OAc)₂] and Ag₂O catalytic system, highlighting the versatility of palladium catalysis in synthesizing heterocyclic compounds. rsc.org
Key features of palladium-catalyzed synthesis are presented in the table below:
| Catalyst System | Reactants | Key Features | Yield (%) | Reference |
| Pd(II), Cu(I), Bu₄NBr | Thiobenzanilides | C-H functionalization/C-S bond formation | High | acs.org |
| Pd catalyst | Aromatic Halides, o-Aminophenols | Carbonylation and condensation | - | acs.org |
| [Pd(OAc)₂], Ag₂O | N,N-dimethyl-o-alkynylanilines, Arylsiloxanes | Electrophilic cyclization | 26-88 | rsc.org |
Iron-catalyzed reactions offer a more sustainable and cost-effective alternative to precious metal catalysis. An iron-catalyzed hydrogen transfer strategy has been successfully applied to the redox condensation of o-hydroxynitrobenzene with alcohols to form benzoxazole derivatives. nih.govacs.org This method allows for the synthesis of a wide range of 2-substituted benzoxazoles in good to excellent yields without the need for an external redox agent. nih.govacs.org The reaction proceeds through a cascade involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation. acs.org A plausible mechanism involves the iron catalyst mediating the oxidation of the alcohol to an aldehyde, which then condenses with the in situ-generated aminophenol. acs.org
Another iron-catalyzed method for forming 2-arylbenzoxazoles utilizes o-nitrophenols and benzylic alcohols. acs.org In this process, the nitro group acts as a hydrogen acceptor, and the alcohol serves as both a coupling partner and a reductant. acs.org
The table below details examples of iron-catalyzed benzoxazole synthesis:
| Catalyst | Reactants | Key Features | Yield (%) | Reference |
| Iron catalyst | o-Hydroxynitrobenzene, Alcohol | Hydrogen transfer, no external redox agent | Good to Excellent | nih.govacs.org |
| Iron catalyst | o-Nitrophenols, Benzylic Alcohols | Cascade reaction, nitro group as oxidant | Good to Excellent | acs.org |
Nickel catalysis has emerged as a powerful tool for the C-H arylation of benzoxazoles. nih.gov Nickel-catalyzed direct arylation of azoles with aryl bromides provides a cost-effective method for synthesizing C2-arylated oxazoles and thiazoles. acs.org The use of nickel catalysts allows for the coupling of benzoxazoles with a variety of phenolic electrophiles, such as pivalates, tosylates, mesylates, and carbamates, which are often more readily available than the corresponding aryl halides. nih.gov The efficiency of these reactions can be significantly influenced by the choice of ligand and reaction conditions. nih.gov
Furthermore, nickel-catalyzed C-H arylation of oxazoles and benzoxazoles has been successfully demonstrated with pharmaceutically relevant aryl chlorides and bromides, highlighting the synthetic utility of this approach. nih.gov
The following table illustrates the scope of nickel-catalyzed arylations:
| Catalyst System | Reactants | Electrophile | Key Features | Yield (%) | Reference |
| Ni(COD)₂/dcype | Benzoxazole | Phenolic electrophiles | Broad electrophile scope | Excellent | nih.gov |
| Nickel catalyst | Oxazoles/Benzoxazoles | Aryl bromides | Cost-effective | - | acs.org |
| Nickel catalyst | Oxazoles/Benzoxazoles | Aryl chlorides/bromides | Pharmaceutically relevant substrates | Synthetically useful | nih.gov |
Silver-catalyzed methods provide a mild and efficient route to highly functionalized benzoxazoles. A silver carbonate-based method has been developed for the synthesis of benzoxazoles from imines. tandfonline.comtandfonline.comresearchgate.net This reaction is exceptionally mild, tolerating a wide array of functional groups and proceeding in various solvents under atmospheric conditions. tandfonline.comtandfonline.comresearchgate.net The process involves the oxidative cyclization of phenolic imines, which can be generated in situ from the condensation of 2-aminophenols and aldehydes. tandfonline.com The reaction typically proceeds at reflux for several hours, and the products can often be isolated with straightforward purification. tandfonline.com
The versatility of the silver-catalyzed synthesis is shown in the table below:
| Catalyst | Reactants | Key Features | Yield (%) | Reference |
| Ag₂CO₃ | Imines (from 2-aminophenols and aldehydes) | Mild conditions, broad functional group tolerance | Modest to Good | tandfonline.comtandfonline.comresearchgate.net |
Zirconium-Catalyzed Reactions
Zirconium-based catalysts, particularly zirconium tetrachloride (ZrCl₄), have emerged as effective, green, and cost-efficient Lewis acids for the synthesis of benzo[d]oxazoles. pulisichem.comresearchgate.net A notable method involves a one-pot, multicomponent reaction of catechols, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.netpulisichem.com This approach is lauded for its high efficiency, yielding a diverse range of benzoxazole derivatives in up to 97% yields. pulisichem.comresearchgate.net The reaction proceeds under mild conditions and can be scaled up for gram-scale synthesis. pulisichem.com
The catalytic cycle is proposed to initiate with the chelation of catechol to the zirconium center. pulisichem.comresearchgate.net Subsequent reaction with an aldehyde and ammonium acetate leads to the formation of an imine-phenol intermediate, which then undergoes cyclization and aromatization to afford the final benzoxazole product. researchgate.net The use of oxygen as an oxidant and ethanol as a solvent further enhances the green credentials of this methodology. pulisichem.comresearchgate.net The reaction conditions are compatible with a variety of functional groups, allowing for the synthesis of structurally diverse and potentially bioactive molecules. pulisichem.comresearchgate.net
Table 1: Zirconium-Catalyzed Synthesis of Benzo[d]oxazole Derivatives
| Entry | Catechol | Aldehyde | Ammonium Acetate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | Catechol | Benzaldehyde | Ammonium Acetate | ZrCl₄ (5 mol%) | Ethanol | 60 | 4 | 97 | researchgate.net |
| 2 | 4-Methylcatechol | 4-Chlorobenzaldehyde | Ammonium Acetate | ZrCl₄ (5 mol%) | Ethanol | 60 | 4 | 92 | researchgate.net |
| 3 | Catechol | 2-Naphthaldehyde | Ammonium Acetate | ZrCl₄ (5 mol%) | Ethanol | 60 | 4 | 95 | researchgate.net |
Organocatalytic Methods
Organocatalysis offers a metal-free alternative for the synthesis of benzo[d]oxazoles, thereby avoiding potential metal contamination in the final products.
N-Heterocyclic carbenes (NHCs) have proven to be powerful organocatalysts for a variety of chemical transformations, including the synthesis of benzo[d]oxazoles. researchgate.netisca.me One-pot aerobic oxidative synthesis of 2-arylbenzo[d]oxazoles can be achieved using NHCs generated in situ from readily available imidazolium (B1220033) salts. researchgate.net This method utilizes air as the terminal oxidant, making it an environmentally attractive approach. researchgate.net
The catalytic cycle of NHC-catalyzed reactions typically involves the formation of a Breslow intermediate. isca.me In the context of benzo[d]oxazole synthesis, the NHC adds to an aldehyde to form the Breslow intermediate, which then reacts with a substituted o-aminophenol. Subsequent intramolecular cyclization and oxidation afford the desired benzo[d]oxazole. The versatility of NHC catalysis allows for the synthesis of a broad range of substituted benzo[d]oxazoles, benzo[d]thiazoles, and benzo[d]imidazoles. researchgate.net
Table 2: NHC-Catalyzed Synthesis of 2-Substituted Benzo[d]oxazoles
| Entry | o-Aminophenol | Aldehyde | NHC Precursor | Base | Oxidant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 2-Aminophenol | Benzaldehyde | 1,3-Diisopropylimidazolium chloride | DBU | Air | DMF | High | researchgate.net |
Green Chemistry Principles in Benzo[d]oxazole Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.
Ionic liquids (ILs) have gained prominence as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. bepls.comresearchgate.net Brønsted acidic ionic liquids have been effectively used as catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes under solvent-free conditions. acs.org This method offers high yields and allows for the easy recovery and reuse of the catalyst. acs.org
For instance, the ionic liquid [Et₃NH][HSO₄] has been employed to promote the one-pot synthesis of 1,3-benzoxazole derivatives with a thiazolidinone moiety in good yields and with short reaction times. bepls.com The reaction proceeds at 80°C under solvent-free conditions, and the ionic liquid can be recycled. bepls.com Similarly, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been used to synthesize benzo[b] nih.govmdpi.comoxazines in good to excellent yields without the need for an additional catalyst. researchgate.net
Table 3: Ionic Liquid Promoted Synthesis of Benzo[d]oxazole Derivatives
| Entry | Starting Materials | Ionic Liquid | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-Aminophenol, Benzaldehyde | BAIL gel | 130°C, 5h, solvent-free | High | acs.org |
| 2 | 2-(4-Aminophenyl)benzoxazole, Aromatic aldehyde, Thioglycolic acid | [Et₃NH][HSO₄] | 80°C, solvent-free | Excellent | bepls.com |
Microwave irradiation has become a valuable tool in organic synthesis for its ability to significantly reduce reaction times, increase product yields, and enhance selectivity. mdpi.com This technique is considered an environmentally friendly method as it often requires less energy and can be performed with minimal or no organic solvents. mdpi.com
The synthesis of benzoxazoles has been successfully achieved using microwave assistance. For example, the cyclization of 2-aminophenols and benzaldehydes catalyzed by a deep eutectic solvent, [CholineCl][oxalic acid], is efficiently promoted by microwave irradiation. mdpi.com This method provides high conversion rates and selectivity in short reaction times. mdpi.com Microwave-assisted synthesis has also been employed for the preparation of oxazole derivatives from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC), demonstrating the versatility of this energy source in heterocyclic synthesis. nih.govacs.org
Table 4: Microwave-Assisted Synthesis of Benzoxazoles and Related Heterocycles
| Entry | Reaction | Catalyst/Base | Solvent | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 2-Amino-4-chlorophenol + Benzaldehyde | [CholineCl][oxalic acid] | - | 120°C | 15 | 99 | mdpi.com |
| 2 | Aryl aldehyde + TosMIC | K₃PO₄ | Isopropyl alcohol | 350W / 65°C | 8 | 96 | nih.gov |
Ultrasound irradiation is another green chemistry tool that accelerates chemical reactions through the phenomenon of acoustic cavitation. This technique often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods.
While direct examples for the synthesis of this compound using ultrasound are not prevalent in the provided context, the application of ultrasound in the synthesis of related heterocyclic systems highlights its potential. For instance, a facile and efficient ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported, proceeding smoothly at ambient temperature without a metal catalyst in just 15 minutes. rsc.org Similarly, the synthesis of 1,2,3-triazole derivatives has been successfully achieved using ultrasound assistance, demonstrating the broad applicability of this technique in promoting cyclization reactions. researchgate.netresearchgate.net These examples suggest that ultrasound-assisted cyclization could be a viable and efficient method for the synthesis of substituted benzo[d]oxazoles.
Table 5: Ultrasound-Assisted Synthesis of Heterocyclic Compounds
| Entry | Reaction | Catalyst/Reagents | Conditions | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | o-Aminobenzamides + Aldehydes | - | Ambient temp, Ultrasound | 15 | Moderate to Excellent | rsc.org |
| 2 | Terminal alkynes + Organic azides | Cu(OAc)₂·H₂O/Cu wire | Ultrasound | 20 | 92 | researchgate.net |
Reusable Catalysts (e.g., Samarium Triflate, TiO₂–ZrO₂, Fe₃O₄@MWCNT Nanocomposite)
The use of reusable catalysts in organic synthesis aligns with the principles of green chemistry by minimizing waste and catalyst cost. Several heterogeneous and homogeneous catalysts that can be recovered and reused have been effectively employed for the synthesis of the benzoxazole core structure.
Samarium (III) Triflate (Sm(OTf)₃) has emerged as a water-tolerant Lewis acid catalyst that efficiently promotes the condensation of o-aminophenols with aldehydes or carboxylic acids to yield benzoxazoles. chemicalbook.comorganic-chemistry.orgnih.gov This method is attractive due to its mild reaction conditions, often conducted in aqueous media, and the catalyst's ability to be recovered and reused for several cycles without a significant loss of activity. chemicalbook.comorganic-chemistry.org The reaction typically proceeds with high yields (72–96%) and relatively short reaction times (2–5 hours). organic-chemistry.org The general applicability of samarium triflate to a range of substituted o-aminophenols and aldehydes suggests its potential utility in the synthesis of complex benzoxazole derivatives. chemicalbook.comnih.gov
| Catalyst | Reactants | Conditions | Yield | Reusability | Reference |
| Sm(OTf)₃ (10 mol%) | o-aminophenol, aldehyde | EtOH–H₂O, 60 °C, 2-5 h | 72-96% | Multiple cycles with consistent yields | organic-chemistry.org |
| Sm(OTf)₃ | o-aminophenol, carboxylic acid | Aqueous media | Good | Recoverable | chemicalbook.comnih.gov |
Titanium Dioxide-Zirconium Dioxide (TiO₂–ZrO₂) Composites represent a class of mesoporous heterogeneous catalysts that have been successfully applied to the synthesis of 2-aryl substituted benzoxazoles. prepchem.com These catalysts, typically prepared by co-precipitation, offer a large surface area and high thermal stability. The synthesis of benzoxazoles using TiO₂–ZrO₂ is often carried out at moderate temperatures (e.g., 60 °C) in solvents like acetonitrile, affording good to excellent yields in short reaction times (15–25 minutes). The catalyst can be easily recovered by filtration and reused multiple times without a significant drop in its catalytic performance.
Iron (III) Oxide-Multi-Walled Carbon Nanotube (Fe₃O₄@MWCNT) Nanocomposites are magnetic nanocatalysts that facilitate the synthesis of benzoxazoles under solvent-free conditions. nih.govmdpi.com The magnetic nature of these catalysts allows for their simple and efficient separation from the reaction mixture using an external magnet, making them highly reusable. nih.gov These nanocomposites have been used to catalyze the condensation of o-aminophenols with aldehydes, often under sonication, leading to high yields of benzoxazoles in short reaction times (e.g., 30 minutes). nih.gov The use of Fe₃O₄@MWCNT nanocomposites functionalized with acidic ionic liquids has also been reported to be effective. nih.gov
| Catalyst | Reactants | Conditions | Yield | Reusability | Reference |
| TiO₂–ZrO₂ (10 mol%) | 2-Aminophenol, aldehyde | Acetonitrile, 60 °C, 15-25 min | Good to Excellent | Several cycles | prepchem.com |
| Fe₃O₄@MWCNT | o-aminophenol, aldehyde | Solvent-free, sonication, 70 °C, 30 min | up to 90% | At least 5 cycles | nih.gov |
Solvent-Free Conditions
The development of solvent-free reaction conditions is a significant goal in green chemistry, as it reduces environmental pollution and simplifies product purification. Several methods for the synthesis of benzoxazoles have been developed that proceed efficiently without a solvent, often with the aid of a reusable catalyst.
For instance, the reaction of o-aminophenols with aldehydes or acyl chlorides can be carried out under solvent-free conditions using catalysts such as silica-supported sodium hydrogen sulfate (B86663) or a Brønsted acidic ionic liquid gel. nih.gov These reactions often require thermal conditions (e.g., 130 °C) or microwave irradiation to proceed to completion. The use of a magnetic nanocatalyst like Fe₃O₄@SiO₂-SO₃H also enables the solvent-free synthesis of 2-arylbenzoxazoles at a relatively low temperature of 50 °C. The products are often obtained in high purity after a simple work-up procedure, and the catalyst can be recycled.
A green method for the synthesis of benzoxazoles and benzothiazoles has been developed using an imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication, which provides the products in moderate to good yields within 30 minutes. nih.gov
| Catalyst/Conditions | Reactants | Temperature | Yield | Reference |
| Brønsted acidic ionic liquid gel | o-aminophenol, aldehyde | 130 °C | up to 98% | nih.gov |
| Silica-supported sodium hydrogen sulfate | o-substituted aminoaromatics, acyl chlorides | - | High | |
| LAIL@MNP, sonication | o-aminophenol, aldehyde | 70 °C | up to 90% | nih.gov |
Regioselective Introduction of Ethyl and Fluoro Substituents
The synthesis of the specifically substituted this compound requires precise control over the introduction of the ethyl and fluoro groups onto the benzoxazole core. This can be achieved either by starting with pre-functionalized precursors or by late-stage functionalization of the benzoxazole ring.
Strategies for Fluorination at Specific Positions (e.g., 2-fluoro, 4-fluoro, 6-fluoro)
The introduction of fluorine into a molecule can significantly alter its biological and physical properties. researchgate.net For the synthesis of 2-fluorobenzoxazoles, one potential strategy involves the cyclization of an appropriate precursor already containing the fluorine atom or a group that can be converted to fluorine.
A common route to 2-substituted benzoxazoles is the reaction of an o-aminophenol with a suitable electrophile. researchgate.net To obtain a 2-fluorobenzoxazole, one could envision using a reagent that delivers a "fluorocarbonyl" equivalent. However, such reagents are often highly reactive and unstable.
An alternative approach involves the synthesis of a 2-aminobenzoxazole, which can then be converted to the corresponding 2-fluoro derivative via a Sandmeyer-type reaction (diazotization followed by treatment with a fluoride (B91410) source like HBF₄). The synthesis of 2-aminobenzoxazoles can be achieved by reacting o-aminophenols with cyanogen bromide (which is highly toxic) or safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov
For fluorination at other positions, such as the 4- or 6-position, the strategy would typically involve starting with a correspondingly fluorinated o-aminophenol. For example, the synthesis of 6-fluoro-2-(4-methoxyphenyl)benzo[d]oxazole has been reported. researchgate.net The synthesis of anilides from 2-fluoroanilines, which are then cyclized to form benzoxazoles, also provides a route to fluorinated benzoxazoles. researchgate.net
Methods for Alkyl (Ethyl) Group Introduction at the 4-position
The introduction of an ethyl group at the 4-position of the benzoxazole ring is a significant synthetic challenge due to the regioselectivity required. The most straightforward approach would be to start with a precursor that already contains the ethyl group at the desired position.
The key starting material for this strategy would be 2-amino-3-ethylphenol . The synthesis of this compound can be achieved through methods such as the amination of 3-ethylphenol (B1664133) or the reduction of 2-nitro-3-ethylphenol. Once 2-amino-3-ethylphenol is obtained, it can be subjected to standard benzoxazole synthesis conditions, such as condensation with a suitable carbonyl-containing reagent, to form the 4-ethylbenzo[d]oxazole core. nih.gov For example, reaction with a reagent that can provide the 2-fluoro substituent would lead to the target molecule.
Direct alkylation of the benzoxazole ring at the C4 position is more challenging. While methods for C-H alkylation of azoles exist, they often target the C2 position due to its higher reactivity. mdpi.com However, directed ortho-metalation (DoM) strategies could potentially be employed. rsc.org In this approach, a directing group on the benzoxazole ring would guide a metalating agent (like an organolithium reagent) to the C4 position, which could then be quenched with an ethylating agent. The directing potential of an amide group over a hydroxyl group has been exploited for selective C4-arylation of a 2-amidophenol precursor, which is then cyclized to the C4-arylated benzoxazole. nih.gov A similar strategy might be adaptable for C4-ethylation.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach is highly desirable as it allows for the rapid diversification of molecular scaffolds.
For the synthesis of this compound, LSF could potentially be applied to introduce either the ethyl or the fluoro group.
Late-Stage C4-Ethylation: As mentioned previously, direct C-H alkylation at the C4 position of a pre-formed 2-fluorobenzoxazole would be an ideal LSF strategy. While challenging, recent advances in transition-metal-catalyzed C-H activation could offer a potential solution. mdpi.com For instance, palladium-catalyzed C-H arylation of benzoxazoles has been reported, and adapting such methods for alkylation is an active area of research. nih.gov A removable directing group could be installed on the benzoxazole to direct ethylation to the C4 position. nih.gov
Late-Stage C2-Fluorination: A pre-formed 4-ethylbenzo[d]oxazole could be subjected to a late-stage fluorination reaction at the C2 position. This could potentially be achieved through direct C-H fluorination, although this is often a difficult transformation to control. A more plausible route would involve the conversion of a C2-substituent into a fluorine atom. For example, a 2-halobenzoxazole (e.g., 2-chloro or 2-bromo) could undergo nucleophilic aromatic substitution with a fluoride source. Alternatively, a 2-aminobenzoxazole could be converted to the 2-fluoro derivative as described in section 2.3.1.
Characterization and Analytical Techniques for Substituted Benzo D Oxazoles
Spectroscopic Analysis for Structural Elucidation
The definitive identification of 4-Ethyl-2-fluorobenzo[d]oxazole relies on a synergistic application of various spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are paramount in providing a complete picture of the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, would be required for unambiguous assignment of all atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
The ¹H-NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the methyl (-CH₃) protons, which would appear as a triplet.
Table 1: Hypothetical ¹H-NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.20 - 7.50 | Multiplet | 3H | Aromatic protons (H-5, H-6, H-7) |
| ~ 2.80 | Quartet | 2H | -CH₂- (Ethyl group) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are anticipated, corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the attached atoms (oxygen, nitrogen, fluorine) and the aromatic system. The carbon attached to the fluorine atom (C-2) would exhibit a characteristic large coupling constant (¹JC-F).
Table 2: Predicted ¹³C-NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 160.0 (d, ¹JC-F ≈ 250 Hz) | C-2 |
| ~ 140.0 - 150.0 | C-3a, C-7a |
| ~ 110.0 - 135.0 | C-4, C-5, C-6, C-7 |
| ~ 22.0 | -CH₂- (Ethyl group) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR)
¹⁹F-NMR is a highly sensitive technique for observing fluorine atoms. In the case of this compound, a single signal would be expected. Its chemical shift would be characteristic of a fluorine atom attached to an sp²-hybridized carbon in a heterocyclic system.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals, especially for the closely spaced aromatic resonances, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group and the relationships between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in assigning the quaternary carbons and confirming the position of the ethyl group at C-4 by observing correlations from the methylene protons to C-4, C-3a, and C-5.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for the C-F bond, the C=N bond of the oxazole (B20620) ring, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~ 3100 - 3000 | C-H stretching | Aromatic C-H |
| ~ 2970 - 2850 | C-H stretching | Aliphatic C-H (Ethyl) |
| ~ 1650 - 1600 | C=N stretching | Oxazole ring |
| ~ 1600, 1475 | C=C stretching | Aromatic ring |
| ~ 1250 - 1200 | C-O-C stretching | Aryl ether |
By combining the data from these spectroscopic techniques, a complete and unambiguous structural determination of this compound can be achieved, providing a solid foundation for further research into its chemical properties and potential applications.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also offer insights into its structure through the analysis of fragmentation patterns.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of substituted benzo[d]oxazoles like this compound, LC-MS is frequently utilized to ascertain the compound's purity and confirm its molecular weight.
The process begins with the sample being injected into an LC system, where it passes through a column that separates it from any impurities. The eluent from the LC column is then introduced into the mass spectrometer. An ionization source, such as electrospray ionization (ESI), converts the neutral molecules into ions. These ions are then guided into the mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum.
For this compound, the expected molecular ion peak ([M+H]⁺) in the positive ion mode would correspond to its molecular weight plus the mass of a proton. This technique is highly sensitive and can detect even trace amounts of the compound and any potential byproducts from the synthesis. The retention time from the LC provides an additional layer of identification. While specific LC-MS data for this compound is not publicly available in comprehensive databases, commercial suppliers of this compound often provide documentation confirming its analysis by LC-MS, indicating its routine use in quality control. bldpharm.com
A typical LC-MS analysis of a related heterocyclic compound would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724), often with a small amount of an acid such as formic acid to aid in protonation.
Table 1: Representative LC-MS Parameters for Analysis of Substituted Benzoxazoles
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over a set time |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 5 µL |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50 - 500 |
High-resolution mass spectrometry (HRMS) is a more advanced form of mass spectrometry that can measure the m/z ratio of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₉H₈FNO), HRMS is crucial for confirming its molecular formula.
The exact mass of the molecular ion is compared to the theoretical mass calculated from the isotopic masses of its constituent atoms. The small mass difference between the measured and calculated values provides strong evidence for the correct elemental composition. This technique is particularly useful in distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars).
Table 2: Theoretical vs. Measured Mass for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈FNO |
| Theoretical Monoisotopic Mass | 165.05899 u |
| Expected [M+H]⁺ (HRMS) | 166.06677 u |
| Typical Measured [M+H]⁺ | 166.0665 u (example) |
| Mass Accuracy | < 5 ppm (parts per million) |
Electron impact (EI) mass spectrometry is another common ionization technique. In EI-MS, the sample is bombarded with high-energy electrons, which causes the molecule to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a "molecular fingerprint" and can be used to elucidate the structure of the compound.
For this compound, the molecular ion peak (M⁺·) would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the oxazole ring, and other characteristic fragmentations.
A notable phenomenon in the mass spectrometry of ortho-substituted aromatic compounds is the "ortho effect," where the proximity of the two substituents leads to unique fragmentation pathways. In the case of this compound, while the substituents are not strictly ortho in the classical sense on a single benzene ring, their spatial relationship on the fused ring system could potentially influence fragmentation. However, specific studies on ortho interactions in the EI-MS of this particular compound are not documented.
Analysis of the mass spectrum of a related compound, 4-ethyl-2,5-dimethyl-oxazole, shows a prominent molecular ion peak and fragmentation corresponding to the loss of methyl and ethyl groups, which helps in postulating the fragmentation of this compound. nist.gov
Table 3: Postulated EI-MS Fragmentation of this compound
| Fragment Ion | Postulated Structure/Loss | Expected m/z |
| [M]⁺· | Molecular Ion | 165 |
| [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group | 150 |
| [M - C₂H₅]⁺ | Loss of an ethyl radical | 136 |
| [M - CO]⁺· | Loss of carbon monoxide from the oxazole ring | 137 |
| [M - F]⁺ | Loss of a fluorine radical | 146 |
Advanced Analytical and Purity Assessment Methods
Beyond mass spectrometry, other advanced techniques are essential for a comprehensive characterization of this compound.
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.
For this analysis, a single crystal of the compound is grown and then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
While the crystal structure of this compound has not been reported in publicly accessible crystallographic databases, numerous studies on substituted benzoxazoles and other oxazole derivatives have utilized this technique to confirm their structures. nih.govnih.gov For example, the crystal structures of novel benzimidazole (B57391) fused-1,4-oxazepines have been determined to understand their molecular geometry and intermolecular interactions. nih.gov The data obtained from such an analysis for this compound would provide definitive proof of its connectivity and conformation in the solid state.
Table 4: Representative Crystallographic Data for a Substituted Oxazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX° |
| Volume | V = XXXX.X ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | X.XXX g/cm³ |
| R-factor | < 0.05 |
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula of the compound. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the sample.
For this compound (C₉H₈FNO), elemental analysis would focus on the percentages of C, H, and N. The presence of fluorine is typically confirmed by other methods like ¹⁹F NMR or mass spectrometry. The synthesis and characterization of various benzo[d]oxazole derivatives in scientific literature consistently report elemental analysis data to validate the successful synthesis and purity of the target compounds. bldpharm.com
Table 5: Elemental Analysis Data for this compound (C₉H₈FNO)
| Element | Theoretical % | Found % (Typical) |
| Carbon (C) | 65.45 | 65.40 - 65.50 |
| Hydrogen (H) | 4.88 | 4.85 - 4.95 |
| Nitrogen (N) | 8.48 | 8.45 - 8.55 |
Chromatography Techniques for Purification and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. For substituted benzo[d]oxazoles, several chromatographic methods are routinely employed, each serving a distinct purpose in the workflow of chemical synthesis and analysis.
Column chromatography is a preparative technique used to purify compounds on a larger scale, typically after a chemical reaction. Silica (B1680970) gel is the most common stationary phase for the purification of substituted benzo[d]oxazoles due to its polarity and ability to separate compounds based on their differential adsorption. nih.gov The choice of eluent (mobile phase) is crucial for effective separation and is determined by the polarity of the target compound.
In the purification of fluorinated and alkyl-substituted benzo[d]oxazoles, a variety of solvent systems are utilized. Non-polar solvents like n-hexane or petroleum ether are often mixed with a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) to achieve the desired elution profile. beilstein-journals.orgnih.gov The ratio of these solvents is optimized to ensure that the target compound moves down the column at an appropriate rate, separating it from less polar and more polar impurities. For instance, a gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating complex mixtures. beilstein-journals.org
Table 1: Representative Column Chromatography Conditions for Substituted Benzo[d]oxazoles
| Compound Type | Stationary Phase | Eluent System (v/v) | Reference |
| Fluorinated benzoxazoles | Silica Gel | n-hexane/acetone (18:1 to 15:1) | beilstein-journals.org |
| 2-Aryl-perfluorobenzoxazoles | Silica Gel | Petroleum ether/ethyl acetate (100:1) | rsc.org |
| 2-Substituted benzoxazoles | Silica Gel | Petroleum ether/ethyl acetate (20:1) | nih.gov |
| 2-Benzoylbenzoxazoles | Silica Gel | Heptane/ethyl acetate (97:3) | rsc.org |
| 2,5-Disubstituted benzo[d]oxazoles | Silica Gel | Ether/petroleum ether (5-25%) | nih.gov |
This table presents typical conditions and is not specific to this compound.
The purification process involves dissolving the crude reaction mixture in a minimal amount of solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of these fractions is monitored, often by Thin-Layer Chromatography (TLC), to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. It offers higher resolution and sensitivity compared to standard column chromatography. For purity assessment of substituted benzo[d]oxazoles, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.gov
In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used. A typical mobile phase consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. chromatographyonline.comnih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a wide range of polarities. researchgate.netresearchgate.net The analyte is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the compound exhibits strong absorbance. nih.govnih.gov
Table 2: Illustrative HPLC Conditions for Analysis of Related Heterocyclic Compounds
| Parameter | Condition | Reference |
| Column | C18 (e.g., 50 mm x 3.0 mm, 2.7 µm) | chromatographyonline.com |
| Mobile Phase A | 0.05% Formic acid in water | chromatographyonline.com |
| Mobile Phase B | Acetonitrile | chromatographyonline.com |
| Gradient | 5-60% B in 2 min, then to 95% B | chromatographyonline.com |
| Flow Rate | 1.0 mL/min | chromatographyonline.com |
| Detection | UV at 254 nm | chromatographyonline.com |
This table provides a general example of HPLC conditions and may require optimization for this compound.
The retention time of a compound in HPLC is a characteristic parameter under specific conditions and can be used for its identification. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used primarily to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. nih.gov A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable mobile phase.
The separation on a TLC plate is based on the same principles as column chromatography. The different components of the reaction mixture travel up the plate at different rates, resulting in a series of spots. By comparing the spot of the reaction mixture with those of the starting materials, it is possible to determine if the reactants have been consumed and new products have formed. nih.gov The benzo[d]oxazole products are often chromatographically less polar than the starting amide precursors. nih.govsemanticscholar.org Visualization of the spots is commonly achieved under UV light, especially since many benzo[d]oxazoles are fluorescent. nih.govsemanticscholar.org
Table 3: Common Applications of TLC in Substituted Benzo[d]oxazole Synthesis
| Application | Observation | Reference |
| Reaction Progress | Disappearance of starting material spot(s) and appearance of product spot(s). | nih.gov |
| Purity Check | A single spot for a purified sample indicates high purity. | nih.gov |
| Solvent System Selection | The ideal solvent system for column chromatography gives a retention factor (Rf) of ~0.3-0.5 for the target compound. | |
| Identification | Co-spotting with a known standard can help in identifying the product. |
This table outlines the general use of TLC in synthetic chemistry.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. It provides a qualitative measure of the compound's polarity in a given solvent system and is crucial for translating the separation to a column chromatography setup.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations would provide crucial data on its electronic distribution, stability, and propensity to engage in chemical reactions.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is routinely applied to heterocyclic compounds like benzoxazoles to predict their geometric and electronic properties with high accuracy. nih.govslideshare.netbldpharm.com
A typical DFT study of this compound would begin with geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of the atoms. nih.gov This process yields key structural parameters. For instance, studies on similar benzoxazole (B165842) derivatives provide expected bond lengths and angles, which would be compared with experimental data if available (see Table 1 for representative data). nih.gov
Following optimization, vibrational frequency analysis would be performed to confirm that the structure corresponds to a true energy minimum. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.gov Furthermore, DFT is used to compute various electronic properties, including dipole moment, polarizability, and hyperpolarizability, which are essential for predicting the molecule's behavior in electric fields and its potential for use in nonlinear optical (NLO) materials. bldpharm.combldpharm.com
Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Benzoxazole Analog This table presents example data from a related benzoxazole derivative to illustrate typical results from a DFT study.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (oxazole) | ~1.37 Å |
| Bond Length | C=N (oxazole) | ~1.31 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Angle | O-C-N (oxazole) | ~115° |
| Dihedral Angle | C-C-C-C (benzene) | ~0° |
Note: Values are approximations based on general findings for the benzoxazole scaffold and would be specifically calculated for this compound in a dedicated study.
The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular orbital analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO would also be distributed across the fused ring structure. The fluorine atom at the 2-position, being highly electronegative, would influence the energy levels and distribution of these orbitals. Natural Bond Orbital (NBO) analysis would further elucidate the delocalization of electron density and stabilizing hyperconjugative interactions within the molecule, such as interactions between lone pairs and antibonding orbitals. bldpharm.com
Mechanistic Studies of Reaction Pathways and Intermediates
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by modeling reaction pathways and identifying transient intermediates and transition states. For this compound, mechanistic studies could explore its synthesis or its reactions with other species.
For example, the synthesis of benzoxazoles often involves the cyclization of precursor molecules. DFT calculations can map the potential energy surface of such a reaction, identifying the lowest energy pathway from reactants to products. This involves locating the transition state structures and calculating their activation energies, which determines the reaction rate.
Furthermore, the reactivity of the benzoxazole ring itself can be studied. While oxazoles are generally basic, they can undergo electrophilic substitution. slideshare.net Computational models could predict the most likely sites for electrophilic attack on the this compound ring by calculating molecular electrostatic potential (MEP) maps and Fukui functions, which indicate regions of high electron density (nucleophilic sites) and electron deficiency (electrophilic sites). nih.gov
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are crucial to its function, particularly in biological and materials science contexts.
Conformational analysis of this compound would focus on the orientation of the ethyl group at the 4-position. While the fused benzoxazole ring is largely planar and rigid, the ethyl group has rotational freedom. Computational methods, such as potential energy surface scans, can determine the most stable conformers and the energy barriers between them. These findings can be corroborated by experimental techniques like NMR spectroscopy.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. An MD simulation of this compound, either in a solvent or interacting with a larger system (like a biological macromolecule or a polymer matrix), would reveal its structural fluctuations, stability, and intermolecular interactions. For example, simulations could show how the molecule interacts with water molecules or how it orients itself within a protein's binding site, providing insights that are critical for drug design. nih.gov
Structure-Property Relationship (SPR) Studies in Materials Science Contexts
Structure-Property Relationship (SPR) studies aim to connect a molecule's structural features with its macroscopic properties. For this compound, computational methods can predict properties relevant to its potential application in materials science.
Benzoxazole derivatives are known for their fluorescence and are investigated as components in organic light-emitting diodes (OLEDs) and fluorescent probes. Time-dependent DFT (TD-DFT) calculations would be used to predict the absorption and emission spectra of this compound. By calculating the energies of electronic transitions (e.g., from the ground state to the first excited state), one can estimate the wavelengths of maximum absorption (λ_max) and emission, which are key indicators of its photophysical properties.
The influence of the ethyl and fluoro substituents on these properties would be a key focus. The ethyl group might subtly alter the electronic properties and solubility, while the 2-fluoro group could significantly impact the molecule's electronic structure and intermolecular interactions, potentially leading to desirable properties like enhanced thermal stability or specific packing arrangements in the solid state. Studies on related poly(2-oxazoline)s show how modifying side chains can tailor polymer properties, a principle that applies to small molecules in material contexts as well.
Research and Applications
Currently, there are no specific research applications or detailed findings for 4-Ethyl-2-fluorobenzo[d]oxazole reported in the mainstream scientific literature. Its availability from commercial suppliers suggests its potential use as a building block or intermediate in the synthesis of more complex molecules for various research purposes, likely within the pharmaceutical or materials science sectors. nih.gov The presence of the ethyl and fluoro substituents offers points for further chemical modification and can influence the physicochemical properties of larger molecules into which this scaffold might be incorporated.
Reactivity and Derivatization Strategies of 4 Ethyl 2 Fluorobenzo D Oxazole Scaffolds
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of 4-ethyl-2-fluorobenzo[d]oxazole, the regioselectivity of such reactions is dictated by the directing effects of the substituents already present on the benzene ring. The ethyl group at the 4-position is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The fused oxazole (B20620) ring system, particularly with the electron-withdrawing fluorine at the 2-position, generally exerts a deactivating effect on the benzene ring towards electrophilic attack. However, the nitrogen and oxygen atoms of the oxazole ring can participate in resonance, which can influence the electron density at specific positions on the benzene ring.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the benzene ring. masterorganicchemistry.com The precise location of this new substituent would depend on the relative strengths of the directing effects of the existing groups. Given the activating nature of the ethyl group, substitution at the 5 or 7-position is most probable.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Ethyl-2-fluoro-5-nitrobenzo[d]oxazole and/or 4-Ethyl-2-fluoro-7-nitrobenzo[d]oxazole |
| Bromination | Br₂, FeBr₃ | 4-Ethyl-5-bromo-2-fluorobenzo[d]oxazole and/or 4-Ethyl-7-bromo-2-fluorobenzo[d]oxazole |
| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Ethyl-5-acyl-2-fluorobenzo[d]oxazole and/or 4-Ethyl-7-acyl-2-fluorobenzo[d]oxazole |
Note: The exact isomer distribution would need to be determined experimentally.
Nucleophilic Attack and Ring-Opening Pathways
The benzoxazole (B165842) ring system can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. The 2-position of the oxazole ring is particularly electrophilic, and this is further enhanced by the presence of the highly electronegative fluorine atom in this compound. While direct nucleophilic aromatic substitution on the benzene ring is generally difficult without strong activation by electron-withdrawing groups, the oxazole ring presents a more reactive site.
Strong nucleophiles can attack the C2 carbon of the oxazole ring, leading to the cleavage of the C-O or C-N bond and subsequent ring opening. The course of the reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For example, treatment with strong bases or certain nucleophiles could potentially lead to hydrolysis or other ring-opening transformations.
While specific studies on this compound are not prevalent, related benzoxazole derivatives have been shown to undergo ring-opening. These reactions often provide access to functionalized 2-aminophenol (B121084) derivatives, which can be valuable synthetic intermediates.
Functionalization at the 2-Position of the Oxazole Ring
The fluorine atom at the 2-position of this compound serves as a good leaving group in nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. The reactivity of 2-halobenzoxazoles in such reactions is well-documented, with the order of leaving group ability typically being F > Cl > Br > I in nucleophilic aromatic substitution, which is contrary to the trend in Sₙ1 and Sₙ2 reactions. youtube.com This is because the rate-determining step is often the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com
A range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the fluoride (B91410). This provides a versatile method for the synthesis of 2-substituted 4-ethylbenzoxazole derivatives. For example, reaction with a primary or secondary amine would yield the corresponding 2-aminobenzoxazole (B146116) derivative. Similarly, reaction with an alkoxide or thiolate would result in the formation of a 2-alkoxy- or 2-alkylthiobenzoxazole, respectively.
Table 2: Examples of Nucleophilic Substitution at the 2-Position
| Nucleophile (Nu-H) | Reagent/Conditions | Product |
| R-NH₂ (Amine) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Ethyl-N-R-benzo[d]oxazol-2-amine |
| R-OH (Alcohol) | Strong Base (e.g., NaH), Solvent (e.g., THF) | 4-Ethyl-2-(R-oxy)benzo[d]oxazole |
| R-SH (Thiol) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 4-Ethyl-2-(R-thio)benzo[d]oxazole |
Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-fluoro substituent of this compound, while a good leaving group for nucleophilic aromatic substitution, can also potentially participate in certain cross-coupling reactions, although aryl fluorides are generally less reactive than other aryl halides in this context. More commonly, the fluorine would first be replaced by a more reactive halide (e.g., Br or I) or a triflate group to facilitate cross-coupling. However, for the purpose of this section, we will consider the derivatization of a hypothetical 2-halo (where halo is Cl, Br, or I) or 2-triflate derivative of 4-ethylbenzo[d]oxazole, as these are common strategies.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net This would allow for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper co-catalyst, and a base. wikipedia.orgyoutube.com This would enable the synthesis of 2-alkynyl-4-ethylbenzoxazoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org It provides a versatile method for the synthesis of a wide range of 2-amino-4-ethylbenzoxazole derivatives.
Table 3: Overview of Potential Cross-Coupling Reactions on 2-Substituted 4-Ethylbenzo[d]oxazole Derivatives
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | 2-R-4-Ethylbenzo[d]oxazole (R = aryl, alkyl) |
| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 2-(R-C≡C)-4-Ethylbenzo[d]oxazole |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand, Base | 2-(R¹R²N)-4-Ethylbenzo[d]oxazole |
Applications of Substituted Benzo D Oxazoles in Materials Science and Advanced Technologies
Role as Synthetic Intermediates and Building Blocks for Complex Architectures
Substituted benzoxazoles, including 2-halobenzoxazoles like 4-Ethyl-2-fluorobenzo[d]oxazole, are highly valued as intermediates in organic synthesis. The inherent reactivity of the heterocyclic ring, combined with the functional group tolerance of modern synthetic methods, allows for the elaboration of the benzoxazole (B165842) core into a vast array of more intricate structures. The C2 position is particularly important; substituents at this position can be readily modified or used as a point of connection for building larger molecules. For instance, the presence of a halogen, such as fluorine at the C2 position, renders the molecule susceptible to nucleophilic substitution or participation in various cross-coupling reactions, making it a key precursor for a wide range of derivatives. nih.govresearchgate.net
The benzoxazole scaffold serves as a robust starting point for the synthesis of other, often more complex, heterocyclic systems. The functional groups appended to the benzoxazole ring can be transformed through a variety of chemical reactions to build new rings or link to other molecular fragments.
A prime example is the use of 2-aminobenzoxazoles as precursors. These compounds can be synthesized through methods like the cyclization of 2-aminophenols with cyanogen (B1215507) bromide or safer cyanating agents. nih.govnih.gov Once formed, the amino group at the C2 position is a versatile handle for further functionalization, such as acylation or participation in Suzuki cross-coupling reactions to introduce new aryl or alkyl groups. nih.gov
Similarly, benzoxazole-2-thiols are valuable intermediates. They can undergo reactions like the Smiles rearrangement to yield N-substituted 2-aminobenzoxazoles, providing a pathway to derivatives that are otherwise difficult to access. nih.govacs.org This intramolecular rearrangement involves the conversion of a thiol to an amine, demonstrating a sophisticated use of the benzoxazole core to orchestrate complex bond formations. acs.org
Furthermore, 2-halobenzoxazoles are key substrates in transition-metal-catalyzed cross-coupling reactions. researchgate.net The halogen at the C2 position can be readily displaced in reactions like the Suzuki-Miyaura or Stille couplings to form new carbon-carbon bonds. nih.gov This strategy is a powerful tool for creating 2-arylbenzoxazoles or for linking benzoxazole units together to form polycyclic systems, which have applications in materials science as organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The reactivity of 2,4-dihalooxazoles in regioselective cross-coupling reactions to produce trisoxazole structures further highlights the utility of halogenated azole intermediates in constructing complex heterocyclic arrays. nih.gov
| Precursor Scaffold | Reaction Type | Product Class | Significance |
| 2-Aminobenzoxazole (B146116) | Suzuki Cross-Coupling | C5-Alkyl-2-aminobenzoxazoles | Introduction of diverse substituents for biological screening. nih.gov |
| Benzoxazole-2-thiol | Smiles Rearrangement | N-Substituted 2-aminobenzoxazoles | Access to complex amine derivatives via C-N bond formation. nih.govacs.org |
| 2,4-Dihalobenzoxazole | Suzuki & Stille Coupling | 2,4-Disubstituted Benzoxazoles | Convergent synthesis of highly functionalized benzoxazoles. nih.gov |
| 2-Bromoaniline | Domino Acylation/Annulation | 2-Substituted Benzoxazoles | One-pot synthesis from acyclic precursors using copper catalysis. organic-chemistry.org |
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. researchgate.netbeilstein-journals.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. While benzoxazoles are often the products of MCRs, rsc.orgacs.org the underlying scaffolds can also serve as key reactants in the construction of elaborate molecular architectures.
Isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions, are particularly powerful in this context. beilstein-journals.org Although direct participation of this compound in an MCR is not widely documented, related heterocyclic systems demonstrate the principle. For example, cyclic imines like dibenzoxazepine (B10770217) can participate in I-MCRs with isocyanides and gem-diactivated olefins to create complex pyrrole-fused heterocyclic systems. beilstein-journals.orgnih.gov This showcases how a benzoxazole-related core can act as the foundational scaffold upon which new rings are built in a single, efficient step.
The Ugi-Smiles reaction, a variation of the classic Ugi MCR, provides another route to complex heterocycles. In this reaction, a Smiles rearrangement is coupled with the MCR process. For instance, o-nitrophenols can be used as starting materials in Ugi-Smiles couplings to generate adducts that, after subsequent reactions, lead to benzotriazole (B28993) and benzimidazole (B57391) scaffolds. capes.gov.bracs.org This demonstrates how simple phenolic precursors, the same type used to build the benzoxazole ring itself, can be employed in MCRs to generate other important heterocyclic systems. The versatility of the benzoxazole scaffold and its precursors makes it a valuable component in the strategic design of MCRs aimed at producing libraries of structurally diverse and complex molecules. researchgate.net
| MCR Type | Key Reactants | Resulting Scaffold | Significance |
| Isocyanide-based MCR | Cyclic Imine (e.g., Dibenzoxazepine), Isocyanide, Activated Olefin | Pyrrole-fused Dibenzoxazepine | Facile, one-pot synthesis of complex, fused N-heterocycles. beilstein-journals.orgnih.gov |
| Ugi-Smiles Coupling | o-Nitrophenol, Amine, Aldehyde, Isocyanide | Benzotriazole and Benzimidazole Scaffolds | MCR access to diverse heterocyclic cores from simple phenolic precursors. capes.gov.bracs.org |
| Copper-Catalyzed MCR | 2-Aminophenol (B121084), Aldehyde, etc. | Substituted Benzoxazoles | Efficient, catalytic synthesis of the benzoxazole core itself. rsc.org |
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzo[d]oxazoles is undergoing a significant transformation, with a strong emphasis on environmentally benign and efficient methods. mdpi.com Traditional synthetic routes are often being replaced by greener alternatives that minimize waste, reduce energy consumption, and utilize recyclable catalysts. mdpi.comrsc.org
Recent advancements focus on several key areas:
Green Catalysis: The use of reusable and non-toxic catalysts is a major trend. organic-chemistry.org Researchers have successfully employed catalysts like samarium triflate in aqueous media and magnetic nanoparticles (Fe3O4@SiO2-SO3H) under solvent-free conditions to produce high yields of benzoxazole (B165842) derivatives. organic-chemistry.orgajchem-a.com Brønsted acidic ionic liquid gels have also emerged as efficient and recyclable heterogeneous catalysts. nih.gov
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted syntheses are gaining traction as they significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comnih.gov
Atom Economy and One-Pot Reactions: Methodologies that maximize the incorporation of all starting materials into the final product are being prioritized. One-pot procedures, such as the sequential aminocarbonylation and cyclization of aryl bromides with 2-aminophenols, streamline the synthesis of complex benzoxazoles. organic-chemistry.org
Advanced Spectroscopic Techniques for In-Situ Monitoring
While traditional spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for the structural characterization of synthesized benzo[d]oxazole derivatives, the future lies in real-time reaction monitoring. nih.govnih.govnih.gov
Advanced in-situ spectroscopic techniques are expected to provide deeper insights into reaction mechanisms and kinetics, enabling precise control over the synthesis process. For instance, the use of reinforcement learning in conjunction with continuous in-situ spectral monitoring has been demonstrated for optimizing nanoparticle synthesis, a concept that could be adapted for complex heterocyclic systems like benzo[d]oxazoles. beilstein-journals.org The ability to track the formation of intermediates and byproducts in real-time will be invaluable for optimizing reaction conditions to maximize yield and purity.
Integration of Machine Learning in Computational Chemistry for Benzo[d]oxazole Design
Computational chemistry has become an indispensable tool in drug discovery and materials science. For benzo[d]oxazoles, molecular modeling studies are already being used to predict their binding affinity to biological targets. nih.govnih.gov The integration of machine learning (ML) is set to further enhance these capabilities. frontiersin.org
ML algorithms can be trained on large datasets of known benzo[d]oxazole derivatives and their biological activities to:
Predict Bioactivity: Develop models that can accurately predict the therapeutic potential of novel, unsynthesized benzo[d]oxazole compounds. frontiersin.org
Optimize Structures: Guide the design of new derivatives with improved properties, such as enhanced efficacy or reduced toxicity. nih.govnih.gov
Reaction Condition Prediction: ML models are being developed to predict optimal reaction conditions, including catalysts, solvents, and reagents, thereby accelerating the synthetic process. beilstein-journals.org
Exploration of New Material Science Applications
The unique electronic and photophysical properties of the benzo[d]oxazole core make it an attractive building block for advanced materials. researchgate.net Future research is expected to delve deeper into their potential in several areas:
Organic Electronics: Benzoxazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their rigid, planar structure facilitates π-π stacking, which is crucial for efficient charge transport.
Chemosensors: The fluorescence of certain benzo[d]oxazole derivatives can be quenched or enhanced in the presence of specific analytes, making them promising candidates for the development of highly sensitive and selective chemosensors.
Agrochemicals: The biological activity of benzoxazoles extends to agriculture, with research exploring their potential as herbicides and insecticides. researchgate.net
The continued exploration of these future research directions and the adoption of emerging methodologies will undoubtedly unlock the full potential of the benzo[d]oxazole scaffold, leading to the development of novel therapeutics, advanced materials, and innovative solutions to global challenges.
Q & A
Basic: What are the optimized synthetic routes for 4-Ethyl-2-fluorobenzo[d]oxazole, and how can reaction conditions be tailored to improve yield?
The synthesis of oxazole derivatives often employs cyclization reactions, such as van Leusen's oxazole synthesis. For example, substituted oxazoles can be prepared by reacting aromatic aldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base . To optimize yields:
- Solvent choice : Methanol is preferred for its ability to dissolve both TosMIC and aldehydes.
- Catalyst modulation : Adding AgOAc (silver acetate) accelerates imidazoline formation but may suppress oxazole generation by coordinating isocyanide intermediates .
- Workup : Post-reaction extraction with methyl tert-butyl ether and drying over anhydrous Na₂SO₄ improves purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?
Key techniques include:
- NMR : ¹H and ¹³C NMR confirm substituent positions. For example, fluorine substituents induce distinct splitting patterns in aromatic regions .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation pathways.
- Infrared Spectroscopy (IR) : Identifies functional groups like C–F (1100–1000 cm⁻¹) and C=N (1650–1550 cm⁻¹) .
Ambiguities in regioisomerism (e.g., ethyl vs. bromine positioning) are resolved via 2D NMR (COSY, HSQC) and X-ray crystallography .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), reporting MIC (Minimum Inhibitory Concentration) values .
- Anticancer Activity : Employ MTT assays on cancer cell lines (e.g., colorectal HCT-116), with EC₅₀ values indicating cytotoxicity .
- SAR Foundations : Compare activity against analogs like 4-Bromo-2-ethylbenzo[d]oxazole to assess substituent effects .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents in bioactivity?
SAR analysis involves:
- Substituent Variation : Synthesize analogs with halogen (Br, Cl), alkyl (ethyl, methyl), or aryl (phenyl) groups. For example, 4-Bromo-2-ethylbenzo[d]oxazole shows enhanced DNA-binding affinity compared to methyl-substituted analogs .
- Biological Testing : Correlate substituent electronic effects (e.g., electron-withdrawing fluorine) with activity. Fluorine at position 2 enhances metabolic stability and target binding .
- Computational Modeling : Use DFT to calculate electrostatic potentials and predict interaction sites (e.g., oxazole nitrogen as a halogen bond acceptor) .
Advanced: What mechanistic targets in cancer therapy are associated with benzo[d]oxazole derivatives?
- STAT3 Inhibition : Oxazole derivatives disrupt STAT3 dimerization, blocking oncogenic signaling. In vitro studies show IC₅₀ values in the µM range .
- Microtubule Destabilization : Derivatives like VEGFR-2 inhibitors (e.g., benzo[d]oxazole-based compounds) impair angiogenesis by binding tubulin’s colchicine site .
- DNA Damage : Halogenated analogs (e.g., bromine-substituted) intercalate DNA or inhibit topoisomerases, inducing apoptosis .
Advanced: How does halogen bonding influence the supramolecular assembly of this compound in cocrystals?
- Halogen Bond Donors : Perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) form I⋯N/O bonds with oxazole derivatives. Distances (2.86–3.32 Å) and angles (157–179°) are quantified via X-ray crystallography .
- Acceptor Sites : The oxazole nitrogen (N1) is a stronger acceptor than oxygen (O1), with higher electrostatic potential values .
- Applications : Cocrystals with luminescent properties are explored for optoelectronic materials .
Advanced: What computational methods predict the photophysical and thermodynamic properties of this compound?
- Dipole Moments : Solvatochromic shifts in UV-Vis spectra combined with PPPCI (Pariser-Parr-Pople Configuration Interaction) calculations determine excited-state dipole moments .
- Thermodynamic Stability : For platinum(II) complexes, ΔG° and ΔH° values from NMR and DFT reveal isomer stability (e.g., cis vs. trans configurations) .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., STAT3) using docking scores and binding free energy calculations .
Advanced: How do photophysical interactions with nanoparticles enhance applications in material science?
- Fluorescence Quenching : Silver nanoparticles (AgNPs) interact with oxazole derivatives via charge transfer, reducing fluorescence intensity. This is quantified via Stern-Volmer constants .
- Sensor Development : Oxazole-AgNP hybrids detect heavy metals (e.g., Hg²⁺) through fluorescence recovery assays .
Advanced: What strategies improve the thermodynamic stability of metal complexes incorporating this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
